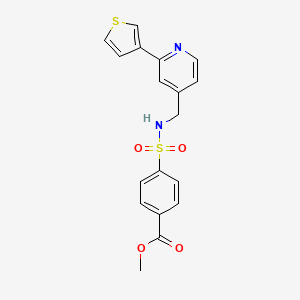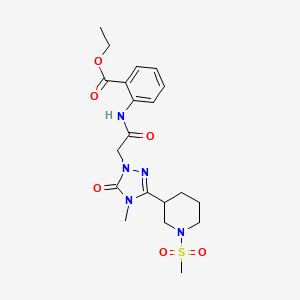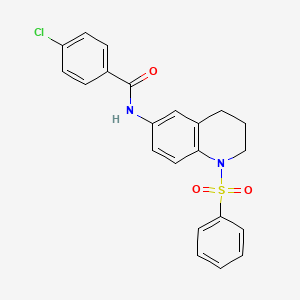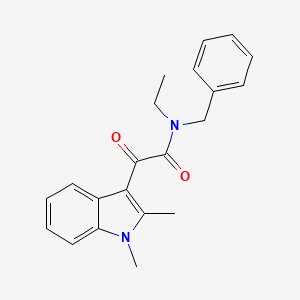![molecular formula C13H14ClN3O2 B2523421 6-chloro-3-(3,3-dimethyl-2-oxobutyl)-3H,4H-pyrido[3,4-d]pyrimidin-4-one CAS No. 1795520-14-7](/img/structure/B2523421.png)
6-chloro-3-(3,3-dimethyl-2-oxobutyl)-3H,4H-pyrido[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-(3,3-dimethyl-2-oxobutyl)-3H,4H-pyrido[3,4-d]pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrido[3,4-d]pyrimidin-4-one and has a molecular formula of C16H19ClN4O2.
Mechanism of Action
The mechanism of action of 6-chloro-3-(3,3-dimethyl-2-oxobutyl)-3H,4H-pyrido[3,4-d]pyrimidin-4-one is not fully understood. However, research has shown that this compound inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also induces apoptosis by activating certain signaling pathways.
Biochemical and Physiological Effects:
Research has shown that 6-chloro-3-(3,3-dimethyl-2-oxobutyl)-3H,4H-pyrido[3,4-d]pyrimidin-4-one exhibits several biochemical and physiological effects. This compound can inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It can also induce apoptosis by activating certain signaling pathways. Furthermore, this compound exhibits anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 6-chloro-3-(3,3-dimethyl-2-oxobutyl)-3H,4H-pyrido[3,4-d]pyrimidin-4-one in lab experiments include its potential therapeutic applications in various diseases, including cancer and inflammatory diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the research on 6-chloro-3-(3,3-dimethyl-2-oxobutyl)-3H,4H-pyrido[3,4-d]pyrimidin-4-one. One such direction is to further investigate the mechanism of action of this compound to better understand its potential therapeutic applications. Another direction is to explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, research can focus on developing new synthesis methods for this compound to improve its purity and yield.
Synthesis Methods
The synthesis of 6-chloro-3-(3,3-dimethyl-2-oxobutyl)-3H,4H-pyrido[3,4-d]pyrimidin-4-one can be achieved by several methods. One such method involves the reaction of 6-chloro-3-(3,3-dimethyl-2-oxobutyl)pyridine-2,4-diamine with ethyl acetoacetate in the presence of acetic acid and refluxing the mixture for several hours. The resulting product is then purified by recrystallization.
Scientific Research Applications
Research has shown that 6-chloro-3-(3,3-dimethyl-2-oxobutyl)-3H,4H-pyrido[3,4-d]pyrimidin-4-one exhibits potential therapeutic applications in various diseases. For instance, this compound has been shown to possess anti-inflammatory and anti-cancer properties. It can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
6-chloro-3-(3,3-dimethyl-2-oxobutyl)pyrido[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-13(2,3)10(18)6-17-7-16-9-5-15-11(14)4-8(9)12(17)19/h4-5,7H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREBPDJOFVKSDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C=NC2=CN=C(C=C2C1=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2523341.png)





![ethyl 4-((4-((3-(methoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2523349.png)



![N-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2523357.png)
![2-(4-fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2523359.png)
